molecular formula C10H14BrN3 B14055667 4-Bromo-2-(piperazin-1-yl)aniline

4-Bromo-2-(piperazin-1-yl)aniline

Cat. No.: B14055667
M. Wt: 256.14 g/mol
InChI Key: YCVDCBDECGHLDB-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperazin-1-yl)aniline is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom at the fourth position and a piperazine ring attached to the second position of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(piperazin-1-yl)aniline typically involves the following steps:

    Bromination of Aniline: Aniline is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the fourth position.

    Nucleophilic Substitution: The brominated aniline is then subjected to nucleophilic substitution with piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate in solvents such as DMF or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-Bromo-2-(piperazin-1-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This can result in the inhibition or activation of biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(piperazin-1-yl)aniline: Similar structure with a chlorine atom instead of bromine.

    4-Fluoro-2-(piperazin-1-yl)aniline: Similar structure with a fluorine atom instead of bromine.

    4-Iodo-2-(piperazin-1-yl)aniline: Similar structure with an iodine atom instead of bromine.

Uniqueness

4-Bromo-2-(piperazin-1-yl)aniline is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its halogenated counterparts.

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

4-bromo-2-piperazin-1-ylaniline

InChI

InChI=1S/C10H14BrN3/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2

InChI Key

YCVDCBDECGHLDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

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